(Bromomethyl)chlorodimethylsilane
Overview
Description
(Bromomethyl)chlorodimethylsilane is a chemical compound with the molecular formula C₃H₈BrClSi and a molecular weight of 187.54 g/mol . It is a colorless to almost colorless clear liquid with a boiling point of 130°C and a density of 1.375 g/mL at 25°C . This compound is primarily used as a reagent in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
(Bromomethyl)chlorodimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of chlorodimethylsilane with bromomethane under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity of the product . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
Chemical Reactions Analysis
(Bromomethyl)chlorodimethylsilane undergoes various types of chemical reactions, including substitution, reduction, and oxidation reactions . Common reagents used in these reactions include nucleophiles, reducing agents, and oxidizing agents . For example, in substitution reactions, the bromomethyl group can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Bromomethyl)chlorodimethylsilane has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organosilicon compounds . In biology, it can be used to modify biomolecules and study their interactions . Additionally, in the industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (Bromomethyl)chlorodimethylsilane involves its ability to react with various nucleophiles and electrophiles . The bromomethyl group is highly reactive and can undergo substitution reactions with nucleophiles, while the chlorodimethylsilane moiety can participate in various organosilicon chemistry reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
(Bromomethyl)chlorodimethylsilane can be compared with other similar compounds such as (Bromomethyl)dimethylchlorosilane and (Chloromethyl)dimethylchlorosilane . These compounds share similar chemical structures but differ in their reactivity and applications . This compound is unique due to its specific combination of bromomethyl and chlorodimethylsilane groups, which confer distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
bromomethyl-chloro-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrClSi/c1-6(2,5)3-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURZYXCQQWBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066075 | |
Record name | Silane, (bromomethyl)chlorodimethyl- | |
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Molecular Weight |
187.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
Record name | (Bromomethyl)dimethylchlorosilane | |
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CAS No. |
16532-02-8 | |
Record name | (Bromomethyl)chlorodimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16532-02-8 | |
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Record name | (Bromomethyl)chlorodimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016532028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (bromomethyl)chlorodimethyl- | |
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Record name | Silane, (bromomethyl)chlorodimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066075 | |
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Record name | (bromomethyl)chlorodimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.895 | |
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Record name | (BROMOMETHYL)CHLORODIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (Bromomethyl)chlorodimethylsilane in block copolymer synthesis?
A1: this compound serves as a versatile heterobifunctional linking agent in chemoselective stepwise coupling reactions for block copolymer synthesis []. Its reactivity towards macroanions with varying reactivities allows for the controlled and sequential addition of different polymer blocks. This strategy enables the synthesis of well-defined diblock, triblock, and even tetrablock copolymers.
Q2: How does the reactivity of this compound compare to other similar compounds?
A2: The research by Nomura et al. [] investigated the reactivity of this compound in comparison to chloro(chloromethyl)dimethylsilane and chloro(3-chloropropyl)dimethylsilane. The study found that the reactivity of these compounds towards macroanions differed based on the specific halogen and alkyl chain length present. This suggests that careful selection of the linking agent is crucial for achieving desired block sequences and copolymer architectures.
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